Actinobolin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

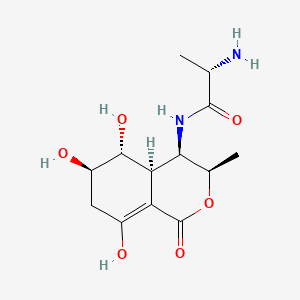

Actinobolin is an antibiotic compound with the molecular formula C₁₃H₂₀N₂O₆ . It was first isolated in 1959 from cultures of the bacterium Streptomyces griseoviridus var. atrofaciens . This compound is known for its unique carbon skeleton and biological activity, although it has limited use as an antibiotic due to poor absorption through the stomach wall .

Vorbereitungsmethoden

The synthesis of actinobolin has been a subject of interest due to its complex structure. Several synthetic routes have been developed:

Ohno’s Synthesis: This method involves a retrosynthetic analysis followed by a series of chemical reactions to construct the this compound molecule.

Kozikowski’s Synthesis: Another approach that uses a different retrosynthetic pathway and synthetic studies.

Danishefsky’s Synthesis: This method also involves retrosynthesis and a series of chemical reactions.

Weinreb’s Synthesis: A synthetic route that includes retrosynthesis and specific chemical transformations.

Fraser-Reid’s Synthesis: This method involves a detailed retrosynthetic analysis and subsequent synthesis.

Analyse Chemischer Reaktionen

Actinobolin undergoes various chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include Raney Nickel , Lithium Aluminum Hydride , and Triethyl Orthoformate . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Actinobolin has several scientific research applications:

Wirkmechanismus

Actinobolin exerts its effects by inhibiting protein synthesis. It targets the ribosome, interfering with the translation process and preventing the synthesis of essential proteins . This mechanism is similar to other antibiotics that target bacterial ribosomes, leading to the inhibition of bacterial growth .

Vergleich Mit ähnlichen Verbindungen

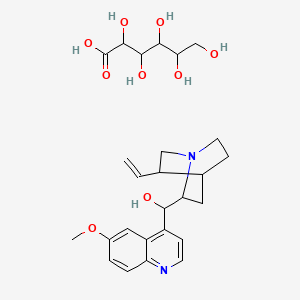

Actinobolin is often compared with bactobolin , another antibiotic with a similar structure. Bactobolin has shown enhanced antitumor activity compared to this compound and is also active against leukemias . The unique C-3 center of bactobolin presents special challenges in its synthesis, making it a compound of interest for synthetic chemists .

Other similar compounds include various antibiotics produced by Streptomyces species, which share structural and functional similarities with this compound .

Conclusion

This compound is a fascinating compound with a unique structure and diverse scientific research applications. Its complex synthesis and chemical reactivity make it a subject of ongoing interest in the fields of chemistry, biology, and medicine.

Eigenschaften

CAS-Nummer |

24397-89-5 |

|---|---|

Molekularformel |

C13H20N2O6 |

Molekulargewicht |

300.31 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[(3R,4R,4aR,5R,6R)-5,6,8-trihydroxy-3-methyl-1-oxo-3,4,4a,5,6,7-hexahydroisochromen-4-yl]propanamide |

InChI |

InChI=1S/C13H20N2O6/c1-4(14)12(19)15-10-5(2)21-13(20)8-6(16)3-7(17)11(18)9(8)10/h4-5,7,9-11,16-18H,3,14H2,1-2H3,(H,15,19)/t4-,5+,7+,9+,10-,11-/m0/s1 |

InChI-Schlüssel |

PQVQBAAWCOTEBG-NSVWQLETSA-N |

Isomerische SMILES |

C[C@@H]1[C@@H]([C@@H]2[C@H]([C@@H](CC(=C2C(=O)O1)O)O)O)NC(=O)[C@H](C)N |

Kanonische SMILES |

CC1C(C2C(C(CC(=C2C(=O)O1)O)O)O)NC(=O)C(C)N |

Verwandte CAS-Nummern |

31327-55-6 (sulfate) 88549-75-1 (hydrochloride salt/solvate) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[(Z)-[(1R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide](/img/structure/B13748367.png)

![3-[(2R)-1-acetyl-2-pyrrolidinyl]-alpha-amino-5-Isoxazolepropanoic acid methyl ester](/img/structure/B13748424.png)